Eicosapentaenoic Acid Ethyl-d5 Ester
Description
Significance of Stable Isotope Labeling in Biomedical Research
Deuterium (B1214612) Labeling Strategy and its Applications in Chemical Biology
Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotope labeling. clearsynth.com Replacing hydrogen with deuterium in a molecule results in a compound that is chemically similar to the original but has a higher mass. clearsynth.com This mass difference is readily detectable by mass spectrometry, a core analytical technique in chemical biology. nih.govscispace.com
The applications of deuterium labeling in chemical biology are extensive and include:
Metabolic Pathway Elucidation: By introducing deuterium-labeled compounds into cells or organisms, researchers can track the transformation of these molecules into various metabolites, thereby mapping out complex metabolic networks. diagnosticsworldnews.comclearsynth.comfiveable.me
Pharmacokinetic Studies: Deuterated analogs of drugs are used to study their absorption, distribution, metabolism, and excretion (ADME) profiles. clearsynth.comnih.gov
Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry-based quantification. veeprho.comacs.org Because they behave almost identically to the unlabeled analyte during sample preparation and analysis, they can correct for variations and improve the accuracy of measurements. scispace.comveeprho.com
Enzyme Mechanism Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be observed with deuterium labeling. This provides valuable insights into the mechanisms of enzyme-catalyzed reactions. scispace.comchem-station.com
Rationale for Deuteration of Eicosapentaenoic Acid Ethyl Ester
The primary reason for deuterating Eicosapentaenoic Acid Ethyl Ester is to create a reliable internal standard for the quantification of its unlabeled counterpart in biological samples. veeprho.comcaymanchem.com Eicosapentaenoic Acid Ethyl-d5 Ester is specifically designed for this purpose. veeprho.com When analyzing complex biological matrices like plasma or tissue, the deuterated standard is added at a known concentration. acs.org During analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterated and non-deuterated forms are separated by their mass-to-charge ratio. caymanchem.com This allows for precise and accurate quantification of the endogenous or administered Eicosapentaenoic Acid Ethyl Ester, overcoming challenges related to sample loss during preparation or variations in instrument response. veeprho.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-GBJCQEPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Advanced Characterization of Eicosapentaenoic Acid Ethyl D5 Ester
Synthetic Methodologies for Deuterated Lipid Esters
The synthesis of deuterated lipid esters such as Eicosapentaenoic Acid Ethyl-d5 Ester involves specialized methods that ensure the precise incorporation of deuterium (B1214612) atoms into the molecule. These range from classic chemical reactions adapted for isotopic labeling to more refined biocatalytic approaches.
A primary method for synthesizing this compound is through direct chemical esterification. This process typically involves the reaction of eicosapentaenoic acid (EPA) with a deuterated ethanol (B145695) precursor, such as ethanol-d6 (B42895) (CD3CD2OD), in the presence of an acid catalyst. In this reaction, the carboxyl group of the EPA molecule reacts with the hydroxyl group of the deuterated ethanol. The use of a deuterated precursor is the critical step that introduces the stable isotopes into the final ester product. While effective, chemical esterification can sometimes require harsh reaction conditions, such as high temperatures, which may lead to unwanted side reactions and degradation of the polyunsaturated fatty acid. mdpi.com
Enzyme-catalyzed methods offer a milder and more specific alternative to chemical synthesis. researchgate.net Lipases, in particular, are widely used for ester synthesis in non-aqueous environments. mdpi.comscielo.br One such approach is lipase-catalyzed acidolysis, which involves the reaction between an acid (in this case, EPA) and an ester (a deuterated ethyl ester like ethyl acetate-d8). researchgate.netresearchgate.net
Immobilized lipases, such as Novozym® 435 (from Candida antarctica), are often employed as biocatalysts. mdpi.comresearchgate.netmdpi.com These enzymes facilitate the exchange of the acyl group, leading to the formation of the desired deuterated product. The advantages of enzymatic synthesis include high specificity, which minimizes side reactions, and the ability to conduct the reaction under mild temperature conditions, preserving the integrity of the sensitive polyunsaturated fatty acid chains. mdpi.comnih.gov Studies on the synthesis of EPA and DHA ethyl esters have demonstrated that high conversion yields (88-94%) can be achieved through lipase-catalyzed acidolysis. researchgate.netresearchgate.net
The industrial production of high-purity eicosapentaenoic acid ethyl ester, which can be adapted for its deuterated analog, often involves a multi-step purification process to separate it from other fatty acid esters found in raw materials like fish oil. google.com
A common industrial strategy includes the following steps:
Molecular Distillation : This initial step is used to enrich the concentration of the target ester from a raw mixture. For instance, the purity of EPA ethyl ester can be increased significantly, with yields reaching 50 to 70 percent. google.com
Salt Precipitation : The enriched mixture may then undergo further purification using chemical methods like salt precipitation to improve purity. google.com
Industrial Preparative Chromatography : The final step typically involves preparative chromatography to achieve very high purity levels (e.g., >96%). google.comgoogle.com
For purification on a laboratory or smaller scale, other techniques are employed. Solid-phase extraction (SPE) is a two-step method used to isolate fatty acid ethyl esters from other lipids. nih.gov Following SPE, high-performance liquid chromatography (HPLC) can be used to separate and purify individual fatty acid ethyl ester species. nih.gov
Analytical Characterization and Isotopic Purity Assessment
Following synthesis and purification, rigorous analytical methods are required to confirm the identity, structure, and isotopic enrichment of the this compound.
The identity of this compound is first established by determining its molecular formula and weight. The incorporation of five deuterium atoms in place of five hydrogen atoms in the ethyl group results in a corresponding increase in the molecular weight compared to the non-deuterated version.
| Attribute | Value | Source |
|---|---|---|
| Chemical Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic-19,19,20,20,20-d5 acid, ethyl ester | caymanchem.com |
| Synonyms | EPA-d5 ethyl ester, SFE 22:5-d5 | caymanchem.com |
| Molecular Formula | C22H29D5O2 | caymanchem.comcaymanchem.comsynzeal.compharmaffiliates.comsimsonpharma.comacanthusresearch.com |
| Molecular Weight | 335.5 g/mol | veeprho.comcaymanchem.comcaymanchem.comsynzeal.compharmaffiliates.com |
| CAS Number | 2483831-19-0 | caymanchem.com |
Mass spectrometry (MS) is the primary technique for confirming the identity and assessing the isotopic purity of deuterated compounds. rsc.org Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to analyze the compound. caymanchem.comcaymanchem.comnih.gov
The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight (approximately 335.5 amu), distinguishing it from the non-deuterated analog (molecular weight approximately 330.5 amu). caymanchem.comcaymanchem.com
Furthermore, high-resolution mass spectrometry (HR-MS) allows for the detailed analysis of the isotopic distribution of the molecular ions. rsc.orgresearchgate.net By comparing the relative intensities of the mass peaks corresponding to the fully deuterated molecule (d5) and any partially deuterated (d1-d4) or non-deuterated (d0) forms, the isotopic purity can be accurately calculated. caymanchem.com This assessment is critical for its use as an internal standard, where a high and known degree of isotopic enrichment is necessary for accurate quantification of the target analyte. rsc.org
Chromatographic Techniques for Chemical Purity Assessment (e.g., GC, LC)
The chemical purity of this compound is critical for its use as an internal standard. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques widely employed for this purpose, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
Gas Chromatography (GC): GC is a staple method for the analysis of volatile and semi-volatile compounds like fatty acid esters. For EPA-d5-EE, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to separate the compound from potential impurities and quantify its purity. The non-deuterated form, EPA ethyl ester, is routinely analyzed by GC, and similar methodologies are directly applicable to the deuterated analog. nih.gov A typical approach involves using a high-polarity capillary column designed for fatty acid methyl ester (FAME) analysis.
Key parameters for a GC-FID analysis, adapted from methods for non-deuterated EPA esters, are detailed below. nih.govgoogle.com
Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Purity Assessment
| Parameter | Value |
| Column | DB-23 Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C |
| Injection Mode | Split (e.g., 40:1 ratio) |
| Oven Program | Initial 140-175 °C, ramp 3-5 °C/min to 230-240 °C, hold for 15-30 min |
This method effectively separates fatty acid ethyl esters based on their chain length and degree of unsaturation, allowing for the quantification of EPA-d5-EE relative to any detected impurities. Purity is typically determined by calculating the peak area percentage. For instance, commercial batches of EPA-d5-EE often specify a purity of ≥99% for deuterated forms (d₁-d₅). caymanchem.comcaymanchem.com
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly in the reversed-phase mode (RP-HPLC), are also extensively used for purity assessment. These methods are advantageous as they operate at lower temperatures, reducing the risk of thermal degradation of polyunsaturated fatty acids.
RP-HPLC separates compounds based on their hydrophobicity. For EPA-d5-EE, a C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. mdpi.comnih.gov Detection is often achieved using an ultraviolet (UV) detector, typically at a wavelength around 210 nm where the ester carbonyl group absorbs light. google.comresearchgate.net When coupled with mass spectrometry (LC-MS), this technique provides a highly sensitive and specific assay for both purity determination and quantification. caymanchem.comcaymanchem.com
Table 2: Representative Liquid Chromatography (LC) Parameters for Purity Assessment
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., AQ-C18, dimensions vary) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water (e.g., 90:10 v/v) |
| Flow Rate | 10-30 mL/min (preparative); lower for analytical scale |
| Detector | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Using these chromatographic methods, the purity of this compound can be reliably assessed, ensuring its suitability for high-precision analytical applications. For example, certificates of analysis for commercial standards have reported purity levels of 99.1% as determined by HPLC.
Spectroscopic Methods for Structural Elucidation (e.g., NMR)
While chromatography confirms chemical purity, spectroscopic methods are essential for the definitive elucidation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule.
Although specific NMR spectral data for this compound is not widely published, its structure can be unequivocally confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The expected spectra can be inferred from the well-documented spectra of non-deuterated EPA esters and related fatty acid derivatives. mdpi.comnih.gov
¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule and their chemical environment. For EPA-d5-EE, the ¹H NMR spectrum would show characteristic signals for the olefinic protons (=C-H) in the range of δ 5.3-5.4 ppm. The bis-allylic protons (-CH=CH-CH₂ -CH=CH-) would appear as multiplets around δ 2.8 ppm. Other methylene (B1212753) protons along the aliphatic chain would resonate between δ 1.7 and 2.3 ppm. Crucially, the characteristic quartet for the ethyl ester's -O-CH₂- group and the triplet for the -CH₃ group in a standard ethyl ester would be absent or significantly altered due to the deuterium substitution on the ethyl group. The signal from the terminal methyl group of the fatty acid chain would appear as a triplet around δ 0.98 ppm. mdpi.com
¹³C NMR (Carbon-13 NMR): This technique detects the carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester group (~δ 173-174 ppm), the olefinic carbons (~δ 127-132 ppm), and the various methylene carbons along the chain (~δ 20-35 ppm). mdpi.com The carbons of the deuterated ethyl group (CD₂ and CD₃) would show signals with characteristic splitting patterns (due to C-D coupling) and would be shifted slightly upfield compared to their non-deuterated counterparts.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity of the entire fatty acid chain, confirming the sequence of methylene and olefinic groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for confirming the connection of the fatty acid chain to the deuterated ethyl ester group through the carbonyl carbon.
By employing this suite of NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the precise structure of this compound, including the location of the five double bonds and the position of the deuterated ethyl ester group. nih.gov
Applications in Advanced Analytical Chemistry and Quantitative Bioanalysis
Role as an Internal Standard in Mass Spectrometry-Based Assays
In the field of quantitative bioanalysis, mass spectrometry (MS) is a premier technology due to its high sensitivity and specificity. However, its accuracy can be compromised by variations during sample preparation and analysis. nih.gov Eicosapentaenoic Acid Ethyl-d5 Ester serves as an ideal internal standard (IS) to correct for these variations, ensuring the reliability of quantitative data. nih.govlipidomicstandards.org An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. lipidmaps.orgscioninstruments.com
The primary application of this compound is in the accurate measurement of endogenous EPA, its esters, and other metabolites in various biological matrices, such as plasma, serum, red blood cells, and tissues. lipidmaps.orgresearchgate.netsemanticscholar.orgcreative-proteomics.com This is achieved through a technique known as stable isotope dilution analysis. lipidmaps.orgjianhaidulab.com A precise amount of the deuterated standard (EPA-d5 ethyl ester) is introduced into the biological sample at the earliest stage of preparation. lipidmaps.org
During mass spectrometric analysis, the instrument can distinguish between the naturally occurring analyte and the heavier isotope-labeled standard due to their mass difference (in this case, 5 mass units). google.com The ratio of the signal intensity from the endogenous analyte to that of the known amount of internal standard is used to calculate the exact concentration of the analyte. jianhaidulab.com This method effectively compensates for any loss of analyte during sample extraction, handling, and injection, providing a highly accurate measurement. lipidmaps.org This quantitative precision is essential for pharmacokinetic studies, clinical diagnostics, and nutritional research that investigate the role of omega-3 fatty acids in health and disease. researchgate.netnih.govnih.gov
| Nominal EPA Concentration (ng/mL) | Analyte (EPA) Peak Area | Internal Standard (EPA-d5) Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 5.0 | 1,250 | 50,500 | 0.025 |
| 25.0 | 6,300 | 51,200 | 0.123 |
| 100.0 | 25,100 | 50,800 | 0.494 |
| 500.0 | 126,500 | 51,500 | 2.456 |
| 1000.0 | 255,000 | 51,000 | 5.000 |
This compound is integral to the development and validation of robust analytical methods using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). lipidmaps.orgresearchgate.netsemanticscholar.orgnih.gov
LC-MS: This is the most common platform for analyzing fatty acids like EPA from biological fluids. semanticscholar.orgnih.govnih.gov In LC-MS/MS methods, the deuterated standard co-elutes chromatographically with the unlabeled analyte. scispace.com This ensures that both compounds experience the same conditions as they pass through the system, particularly the ion source, which is critical for correcting analytical variability. scispace.com Methods have been developed to quantify both free EPA and its ethyl ester form, crucial for pharmacokinetic studies of omega-3 acid ethyl ester formulations. researchgate.netnih.gov
GC-MS: For GC-MS analysis, fatty acids are typically not volatile enough and require a chemical derivatization step to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs). lipidmaps.org this compound is added before this derivatization process. jianhaidulab.com As it undergoes the same chemical reactions and extraction steps as the endogenous EPA, it effectively normalizes any inconsistencies in derivatization efficiency and sample recovery, which are common sources of error in GC-MS workflows. lipidmaps.org
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons. nih.govlipidomicstandards.org Its most significant advantage is the ability to compensate for "matrix effects." nih.govacs.org
Matrix effects occur when other molecules present in a complex biological sample (like salts, proteins, and other lipids) co-elute with the analyte and interfere with its ionization efficiency in the mass spectrometer's source. scioninstruments.com This can lead to either suppression or enhancement of the analyte's signal, causing significant inaccuracies in quantification. nih.gov
Method Validation in Quantitative Bioanalytical Research
Before an analytical method can be used for routine analysis of study samples, it must undergo a rigorous validation process to demonstrate its reliability. This compound is a key component in this process, enabling the assessment of critical performance characteristics.
Method validation guidelines require thorough evaluation of accuracy and precision. semanticscholar.org
Accuracy refers to how close the measured concentration is to the true concentration. It is assessed by analyzing quality control (QC) samples prepared at multiple known concentrations (low, medium, and high) spanning the expected range of the study samples. The use of the deuterated internal standard ensures that the calculated concentrations are not skewed by sample preparation losses or matrix effects. rsc.org Bioanalytical methods typically require the mean accuracy to be within ±15% of the nominal value. nih.gov
Precision measures the degree of scatter or variability when the same sample is measured multiple times. It is reported as the coefficient of variation (%CV) or relative standard deviation (%RSD). rsc.orgresearchgate.net The internal standard minimizes analytical variability, leading to much lower %CV values. Precision is evaluated both within a single analytical run (intra-day precision) and between different runs on different days (inter-day precision), with an acceptance limit typically set at a %CV of ≤15%. nih.gov
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 15.0 | 14.7 | 98.0 | 6.5 |
| Medium | 250.0 | 258.0 | 103.2 | 4.8 |
| High | 800.0 | 785.6 | 98.2 | 5.1 |
Reproducibility is the ability of an assay to provide consistent results for the same sample over time and under different conditions. This is particularly challenging in complex biological matrices due to their inherent variability. nih.gov The internal standard is fundamental to achieving high reproducibility. By accounting for variations in extraction efficiency and matrix effects from one sample to another, this compound ensures that the analytical results are consistent and reliable. researchgate.netscispace.com This is formally assessed during method validation through experiments like incurred sample reanalysis (ISR), where a percentage of samples from a study are re-assayed to confirm that the original results are reproducible. researchgate.net
Adherence to Research Quality Control Standards and Pharmacopeial Traceability
The use of this compound as an internal standard in advanced analytical chemistry and quantitative bioanalysis is fundamental to adhering to stringent research quality control standards and ensuring pharmacopeial traceability. Its chemical and physical properties, being almost identical to the analyte Eicosapentaenoic Acid Ethyl Ester, allow it to serve as a reliable comparator throughout the analytical process, from sample preparation to final detection. This adherence to rigorous standards ensures the validity, comparability, and reliability of analytical results, which is paramount in regulated research and pharmaceutical quality control.
The integration of deuterated internal standards like this compound is a cornerstone of robust bioanalytical method validation, a critical component of quality control in drug discovery and development. The ideal internal standard co-elutes with the analyte, has the same extraction recovery, and exhibits a similar ionization response in mass spectrometry. aptochem.com By compensating for variability in sample extraction, injection volume, and instrument response, it significantly enhances the accuracy and precision of quantification. aptochem.comkcasbio.com
Method validation for bioanalytical assays is a comprehensive process that establishes the performance characteristics of a method, ensuring it is suitable for its intended purpose. Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, and stability. nih.gov The use of a stable isotope-labeled internal standard like this compound is instrumental in meeting the stringent requirements for these parameters.
Detailed Research Findings in Quantitative Bioanalysis
Numerous studies have demonstrated the successful application of deuterated internal standards in the quantification of eicosapentaenoic acid (EPA) and its ethyl ester (EPAEE) in various biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of EPAEE and docosahexaenoic acid ethyl ester (DHAEE) in human plasma. This method achieved acceptable linearity over a concentration range of 1.00–1000 ng/mL for EPAEE. nih.gov Another study utilizing a deuterated internal standard for total EPA analysis in human plasma reported excellent reproducibility, with incurred sample reanalysis results at 93.33%. researchgate.netresearchgate.net
The following tables summarize key performance characteristics from validated bioanalytical methods employing deuterated EPA standards, illustrating the high level of accuracy and precision achieved.
Method Validation Parameters for EPAEE Quantification
| Parameter | Value | Technique | Matrix | Reference |
|---|---|---|---|---|
| Linearity Range | 1.00–1000 ng/mL | LC-MS/MS | Human Plasma | nih.gov |
| Reproducibility (Incurred Sample Reanalysis) | 93.33% | LC-MS/MS | Human Plasma | researchgate.netresearchgate.net |
Performance of a Validated LC-MS/MS Method for Total EPA
| Parameter | Value | Technique | Matrix | Reference |
|---|---|---|---|---|
| Linearity Range | 0.0032–2 µg/mL | LC-MS/MS | Human Plasma | nih.gov |
| Limit of Quantification (LOQ) | 2.4 nmol/L | LC-MS/MS | Human Plasma | nih.gov |
Compliance with ISO/IEC 17025
ISO/IEC 17025 is the international standard for the competence of testing and calibration laboratories. A key requirement of this standard is ensuring the metrological traceability of measurement results. The use of well-characterized reference materials, including stable isotope-labeled internal standards, is a fundamental practice for laboratories seeking to comply with ISO/IEC 17025. These standards act as a crucial link in the traceability chain, relating the measurement result to a recognized reference. eurachem.org
Pharmacopeial Traceability and Certified Reference Materials
Pharmacopeial traceability refers to the property of a measurement result whereby it can be related to a stated reference, usually a primary reference standard from a pharmacopeia such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), through an unbroken chain of comparisons, all having stated uncertainties. eurachem.orgedqm.eu
While primary pharmacopeial standards for deuterated compounds are not always available, reputable manufacturers of this compound provide it as a "secondary standard" or "working standard." These secondary standards are meticulously characterized and their purity and identity are established with reference to the corresponding primary pharmacopeial standard of the non-labeled compound (i.e., USP Eicosapentaenoic Acid Ethyl Ester RS). edqm.eu
This traceability is documented in a comprehensive Certificate of Analysis (CoA) that accompanies the standard. The CoA provides detailed information about the material's characterization, including its certified purity, the methods used for certification, and a statement of traceability to the relevant pharmacopeial standards. sigmaaldrich.com This documentation is essential for regulatory submissions and for demonstrating the validity of analytical results in a quality-controlled environment. The use of such traceable secondary standards is recognized and accepted by regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). edqm.eu
Utility in Metabolic Pathway Elucidation and Lipidomics Research
Tracing Endogenous Eicosapentaenoic Acid Metabolism in Pre-clinical Models
The use of deuterium-labeled compounds like Eicosapentaenoic Acid Ethyl-d5 Ester allows researchers to distinguish between the exogenously administered tracer and the endogenous pool of the fatty acid. This distinction is crucial for accurately tracking the metabolic processing of EPA. Stable isotopes are preferred over radioisotopes for their safety and stability, enabling a wide range of in vivo studies in animal models. isotope.com Mass spectrometry techniques are then used to detect and quantify the tracer and its metabolic products in various tissues and biofluids. isotope.com
The journey of dietary fatty acids from absorption to tissue incorporation is a complex process. This compound serves as a powerful tool to map this journey. Following administration, the d5-labeled EPA can be tracked as it is absorbed and distributed throughout the body.
Studies have demonstrated the effective uptake of EPA ethyl esters into various cell types. For instance, in murine models, dietary supplementation with EPA ethyl esters led to a significant increase in the total n-3 polyunsaturated fatty acid (PUFA) content in B cells, with a corresponding decrease in n-6 PUFAs. nih.gov This indicates a competitive uptake and incorporation mechanism. By using the d5-labeled version, researchers can precisely quantify the rate of uptake and the extent of its incorporation into the phospholipid membranes of different cells and tissues, providing insights into fatty acid transport and tissue-specific distribution.
Table 1: Illustrative Changes in B-Cell Fatty Acid Composition After EPA Ethyl Ester Supplementation
| Fatty Acid | Control Diet | High-Fat (HF) Diet | HF + EPA Ethyl Ester Diet | % Change (HF vs HF+EPA) |
| Linoleic Acid (18:2n-6) | High | Decreased | Further Decreased | ↓ |
| Arachidonic Acid (20:4n-6) | High | Decreased | Significantly Decreased | ↓↓ |
| Eicosapentaenoic Acid (20:5n-3) | Low | Low | Significantly Increased | ↑↑ |
| Total n-3 PUFAs | Low | Low | Increased by ~120% | ↑↑↑ |
| Total n-6 PUFAs | High | Decreased | Decreased by ~43% | ↓↓↓ |
This table is a representation of expected changes based on findings from studies on EPA ethyl ester supplementation. nih.gov The use of a d5-labeled tracer would allow for precise quantification of the contribution of the administered dose to these changes.
Once taken up by cells, fatty acids undergo continuous cycles of esterification into complex lipids (like triglycerides and phospholipids) and hydrolysis back into free fatty acids. This turnover is fundamental to energy storage, membrane remodeling, and signaling. This compound is instrumental in studying these dynamics.
The ethyl ester form of EPA must first be hydrolyzed by lipases to release free EPA before it can be incorporated into other lipid species. nih.gov In vitro studies have shown that the hydrolysis of EPA ethyl esters by pancreatic lipase (B570770) can be slower compared to its triglyceride form. nih.gov Despite this, in vivo absorption is efficient. nih.gov By tracing the appearance of d5-labeled EPA in plasma and its subsequent incorporation into d5-labeled triglycerides and phospholipids (B1166683) in various tissues, researchers can measure the rates of both hydrolysis of the initial ethyl ester and the subsequent esterification into different lipid pools. This provides a dynamic view of lipid turnover. nih.gov
Enzymatic synthesis of EPA ethyl esters, a process involving esterification, has been optimized using various lipases, achieving high conversion yields. mdpi.commdpi.com Studying the reverse reaction, hydrolysis, in a biological system with a d5-labeled substrate provides critical data on enzyme kinetics and substrate preference in vivo.
Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down to generate energy. Stable isotope tracers are a key methodology for quantifying the rate of fatty acid oxidation. nih.gov When this compound is administered, the d5-labeled EPA enters the metabolic pool and can be directed towards catabolic pathways.
As the d5-EPA undergoes beta-oxidation, deuterium (B1214612) atoms can be released and incorporated into body water. nih.gov By measuring the enrichment of deuterium in body fluids like plasma water, researchers can calculate the cumulative amount of the tracer that has been oxidized over time. nih.gov This method provides a whole-body perspective on EPA catabolism. Furthermore, mass spectrometry can be used to track the appearance of shorter-chain fatty acid metabolites that still retain the deuterium label, offering a more detailed view of the beta-oxidation process. nih.gov Studies have shown that dietary EPA ethyl ester can increase the activity of hepatic beta-oxidation enzymes, and a d5-labeled tracer would allow for a direct measurement of the flux through this pathway. caymanchem.com
Mammals can further metabolize EPA through a series of desaturation and elongation reactions to produce other important long-chain PUFAs. nih.gov EPA (20:5n-3) can be elongated to docosapentaenoic acid (DPA, 22:5n-3). researchgate.net This conversion is a key step in the omega-3 fatty acid metabolic pathway.
By administering this compound, researchers can trace the conversion of EPA to its downstream metabolites. The appearance of d5-labeled DPA in plasma and tissues following administration of d5-EPA provides direct evidence and quantification of the rate of this elongation step. nih.gov This is crucial for understanding how dietary EPA contributes to the tissue pools of other vital omega-3 fatty acids. The use of stable isotope tracers has been fundamental in defining the pathways and regulation of fatty acid desaturation and elongation. semanticscholar.orgcambridge.orgnih.gov
Table 2: Key Enzymatic Steps in the Metabolism of EPA
| Metabolic Pathway | Key Enzyme Family | Substrate | Product | Utility of d5-EPA Ethyl Ester |
| Elongation | Elongase (e.g., ELOVL5/2) | EPA (20:5n-3) | Docosapentaenoic Acid (DPA, 22:5n-3) | Quantifies the rate of conversion from d5-EPA to d5-DPA. researchgate.net |
| Desaturation | Desaturase (e.g., FADS1/2) | DPA (22:5n-3) | Docosahexaenoic Acid (DHA, 22:6n-3) | Traces the complete pathway from EPA to DHA. nih.gov |
| Beta-Oxidation | Acyl-CoA oxidases/dehydrogenases | EPA (20:5n-3) | Acetyl-CoA + Shorter Acyl-CoAs | Measures the rate of EPA catabolism. nih.gov |
Advanced Lipidomics Profiling and Metabolite Identification
Lipidomics aims to comprehensively quantify and identify all lipid species within a biological system. The integration of stable isotope labeling with advanced mass spectrometry has revolutionized this field, allowing for the study of the dynamics of the lipidome.
The lipid composition of cells is not static; it is constantly being remodeled in response to metabolic and environmental cues. This compound is an ideal tool for probing these dynamic processes.
In "pulse-chase" type experiments, cells or preclinical models can be exposed to the d5-labeled tracer for a period (the pulse), and then the label is removed (the chase). By analyzing the lipidome at various time points, researchers can track the incorporation of d5-EPA into a vast array of complex lipid species, such as different classes of phospholipids and triglycerides. researchgate.net This allows for the calculation of the synthesis and turnover rates of hundreds of individual lipid molecules simultaneously.
For example, studies using unlabeled EPA ethyl ester (icosapent ethyl) have shown significant remodeling of the fatty acid profiles in plasma and red blood cells. researchgate.net Treatment resulted in a dramatic increase in EPA levels and its metabolite DPA, while levels of arachidonic acid and certain saturated fatty acids decreased. researchgate.net By using this compound, the contribution of the administered dose to these shifts can be precisely determined, distinguishing between the newly synthesized lipids and the pre-existing pools. This provides unparalleled insight into the pathways of lipid remodeling and the homeostatic mechanisms that govern the lipidome.
: Mapping of Omega-3 Fatty Acid-Derived Metabolite Synthesis
The metabolism of omega-3 fatty acids like EPA is complex, leading to a cascade of bioactive metabolites with diverse physiological roles. This compound serves as a powerful tracer to map these intricate metabolic networks. When introduced into a biological system, the deuterated ethyl ester is hydrolyzed to free d5-EPA and incorporated into cellular lipid pools. It then acts as a substrate for various enzymatic pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.
Researchers can track the journey of the d5-label through these pathways using mass spectrometry-based techniques. This allows for the unambiguous identification and quantification of downstream metabolites derived directly from the administered compound. For instance, the conversion of d5-EPA to deuterated hydroxyeicosapentaenoic acids (HEPEs) by LOX enzymes or to deuterated series-3 prostaglandins (B1171923) and thromboxanes by COX enzymes can be precisely monitored. researchgate.net This ability to trace the metabolic fate of EPA is crucial for understanding how its beneficial effects are mediated and how these pathways are altered in various physiological and pathological states.
Table 1: Major Enzymatic Pathways of Eicosapentaenoic Acid (EPA) Metabolism This interactive table summarizes the key enzymes involved in EPA metabolism and their resulting bioactive products. The use of d5-labeled EPA allows for the precise tracing of these conversions.
| Enzymatic Pathway | Key Enzymes | Major Metabolite Classes Produced from EPA |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (e.g., PGE₃), Thromboxanes (e.g., TXA₃) |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (e.g., LTB₅), Resolvins (E-series), Hydroxyeicosapentaenoic acids (HEPEs) |
| Cytochrome P450 (CYP) | CYP epoxygenases | Epoxyeicosatetraenoic acids (EEQs) |
Application in "Omics" Research for Systems Biology Understanding
In the era of systems biology, understanding the global interplay of molecules is paramount. This compound is an essential tool in "omics" disciplines, particularly metabolomics and lipidomics, which aim to comprehensively analyze metabolites and lipids in a biological system. umn.edunih.gov Stable isotope labeling enables flux measurements that provide deep insights into system-wide metabolic regulation. nih.govcreative-proteomics.com
In lipidomics, d5-EPA can be used to trace the incorporation and remodeling of this specific fatty acid within the vast and complex landscape of cellular lipids, such as phospholipids, triglycerides, and cholesterol esters. acs.org Isotope tracing untargeted metabolomics has emerged as a powerful platform to track the label in an untargeted fashion, revealing how substrates penetrate various metabolic pathways. umn.edu By monitoring the appearance of the d5-label in different lipid species over time, researchers can understand the dynamics of lipid synthesis, transport, and storage. This approach provides a more dynamic picture than static measurements of lipid levels, offering insights into the mechanisms by which EPA influences membrane composition and cellular signaling. This is particularly relevant for understanding the broad therapeutic effects of high-purity EPA ethyl esters observed in large clinical trials. nih.govresearchgate.net
Impact of Deuterium Substitution on Metabolic and Pharmacokinetic Profiles (Methodological Aspects)
The substitution of hydrogen with deuterium introduces a subtle yet significant change in bond strength, which has important methodological implications for its use in research.
Deuterium Isotope Effects in Enzyme-Catalyzed Reactions
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly for a deuterated molecule than for its non-deuterated counterpart. wikipedia.org This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). acs.orgwikipedia.org
In the metabolism of fatty acids, enzymes like COX and LOX initiate their catalytic cycle by abstracting a hydrogen atom from a bis-allylic carbon. acs.org When this position is deuterated, a KIE can be observed. For example, studies on the related omega-6 fatty acid, arachidonic acid, have quantified the KIE for enzymes that also metabolize EPA. The observation of a KIE provides strong evidence that hydrogen (or deuterium) abstraction is a rate-limiting step in the catalytic mechanism. nih.gov The magnitude of the KIE can offer detailed insights into the transition state of the enzyme-catalyzed reaction. nih.govnih.gov While large KIEs have been reported for some lipoxygenases with linoleic acid, the effects observed with arachidonic acid are often smaller, suggesting differences in the reaction mechanisms. nih.govnih.gov
Table 2: Examples of Deuterium Kinetic Isotope Effects (KIE) in Polyunsaturated Fatty Acid Metabolism This interactive table shows observed KIE values for enzymatic reactions involving arachidonic acid (AA), a fatty acid structurally related to EPA. These values illustrate how deuterium substitution can affect reaction rates.
| Enzyme | Deuterated Substrate | Observed KIE ((D)kcat) | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 13,13-d₂-AA | ~1.8 | nih.gov |
| Prostaglandin H Synthase-2 (PGHS-2) | 13,13-d₂-AA | ~2.3 | nih.gov |
| Human 15-Lipoxygenase-1 (15-hLO-1) | 13-d₂-AA | 3.99 ± 0.17 | nih.gov |
Investigation in Pre Clinical Biological Models and Biochemical Mechanisms
Studies on Hepatic and Systemic Lipid Metabolism (in animal models)
EPA-E has been shown to exert considerable influence on the way the liver and other tissues process and store lipids.
While the primary effect is on triglycerides, EPA-E also influences the fatty acid composition of phospholipids (B1166683). In Sprague-Dawley rats, dietary EPA-E lowered serum phospholipid levels. tandfonline.com Furthermore, studies in OLETF rats noted that the beneficial effects of EPA-E on insulin (B600854) resistance were likely linked to the modification of phospholipid components in skeletal muscle membranes, indicating a systemic effect on lipid composition. nih.govnih.gov
Table 1: Effect of EPA-E on Hepatic Triglyceride Content in Animal Models
| Animal Model | Diet/Condition | Key Finding | Reference |
|---|---|---|---|
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Standard Chow + EPA-E | Significantly reduced hepatic triacylglycerols compared to control. | nih.govcambridge.orgresearchgate.net |
| Mice | High-Fat Diet + EPA-E | Markedly reduced fatty droplets in liver cells. | nih.gov |
EPA-E appears to reduce liver fat in part by enhancing the liver's capacity to burn fatty acids through beta-oxidation. Studies in high-fat-fed mice revealed that EPA supplementation led to significant increases in the hepatic gene expression of key markers for fatty acid oxidation. nih.gov These include peroxisome proliferator-activated receptor-alpha (Pparα), a master regulator of lipid metabolism, and its downstream targets carnitine palmitoyltransferase 1a (Cpt1a) and carnitine palmitoyltransferase 2 (Cpt2). nih.gov This suggests that EPA-E upregulates the molecular machinery responsible for transporting fatty acids into mitochondria for oxidation. nih.gov Other research has also confirmed that EPA-E can improve the activity of liver β-oxidase. medchemexpress.com
Table 2: Gene Expression Changes in Hepatic Beta-Oxidation with EPA-E Supplementation
| Gene | Function | Effect of EPA-E | Reference |
|---|---|---|---|
| Pparα | Transcriptional regulator of energy homeostasis | Increased expression | nih.gov |
| Cpt1a | Mitochondrial fatty acid transport | Increased expression | nih.gov |
| Cpt2 | Mitochondrial fatty acid oxidation | Increased expression | nih.gov |
The metabolic effects of EPA-E extend beyond the liver to adipose (fat) tissue. In OLETF rats, EPA supplementation significantly reduced abdominal fat deposits. nih.govcambridge.orgresearchgate.net This reduction in abdominal fat was strongly correlated with improved insulin sensitivity. scispace.com Similarly, in female mice on a high-fat diet, EPA-E prevented body weight gain and lowered fat mass accumulation. nih.gov
Mechanistically, EPA-E may influence adipose tissue by inhibiting the expression of genes that promote fat storage, such as PPARg, and by increasing apoptosis (programmed cell death) in fat cells. unirioja.es Furthermore, EPA-E has been shown to regulate the expression of important adipokines; it reversed a diet-induced decrease in visfatin mRNA and increased apelin gene expression in the visceral adipose tissue of rats, both of which are linked to improved insulin sensitivity. nih.gov Research also points to a role for EPA-E in activating brown adipose tissue (BAT), which is specialized for energy expenditure and thermogenesis. nih.govuaeu.ac.ae
Research on Glucose and Insulin Homeostasis (in animal models)
EPA-E has been extensively studied for its potential to counteract insulin resistance, a key feature of type 2 diabetes.
Multiple, distinct animal models of insulin resistance and diabetes have been used to investigate the effects of EPA-E. These include:
Otsuka Long-Evans Tokushima Fatty (OLETF) rats: A genetic model of spontaneous type 2 diabetes with obesity. nih.govcambridge.orgresearchgate.netnih.govscispace.com
KKAy mice: A model of type 2 diabetes that develops obesity, hyperglycemia, and insulin resistance, particularly on a high-fat diet. nih.govnih.gov
Dahl salt-sensitive rats: A model that develops insulin resistance and hypertension on a high-sucrose diet. nih.gov
High-fat or cafeteria diet-induced models: Standard rats or mice made obese and insulin-resistant through diet. nih.govunirioja.es
In these models, EPA-E has been shown to prevent the onset of insulin resistance and improve glucose handling. nih.govnih.govscispace.com For instance, in OLETF rats, the glucose infusion rate—a direct measure of insulin sensitivity—was approximately three times greater in animals treated with EPA-E compared to controls. nih.gov Similarly, in Dahl salt-sensitive rats, EPA-E treatment resulted in a glucose infusion rate that was three times higher than that of the control group. nih.gov
The impact of EPA-E on circulating glucose and insulin levels can vary depending on the specific animal model and experimental conditions. In several studies, EPA-E demonstrated a clear benefit. In Dahl salt-sensitive rats fed a high-sucrose diet, EPA-E significantly suppressed the elevation of both plasma glucose and insulin levels following a glucose challenge. nih.gov Research in female C57BL/6J mice found that EPA-E prevented hyperinsulinemia and hyperglycemia induced by a high-fat diet. nih.gov
Table 3: Summary of EPA-E Effects on Glucose and Insulin Homeostasis in Animal Models
| Animal Model | Effect on Insulin Sensitivity | Effect on Plasma Glucose/Insulin | Reference |
|---|---|---|---|
| OLETF Rats | Improved (3x higher glucose infusion rate) | No significant change in insulin response to glucose load. | nih.govnih.govscispace.com |
| Dahl Salt-Sensitive Rats | Improved (3x higher glucose infusion rate) | Suppressed elevation of plasma glucose and insulin. | nih.gov |
| High-Fat Fed Female Mice | Improved | Prevented hyperinsulinemia and hyperglycemia. | nih.gov |
| KKAy Diabetic Mice | Improved endothelial function (indirect marker) | No change in plasma glucose or insulin levels. | nih.govnih.gov |
Immune and Inflammatory Response Studies (in vitro and animal models)
Eicosapentaenoic Acid (EPA) and its ethyl ester derivatives are known to significantly modulate the synthesis of leukotrienes, which are potent inflammatory mediators derived from the oxidation of fatty acids. In preclinical models, the primary mechanism involves the competition between EPA and arachidonic acid (AA) for the same metabolic enzymes. researchgate.net When EPA is present, the 5-lipoxygenase (5-LOX) enzyme, which typically metabolizes AA to produce pro-inflammatory 4-series leukotrienes (e.g., Leukotriene B4 or LTB4), will instead use EPA as a substrate. researchgate.net
Supplementation with EPA ethyl ester in rat models of acute inflammation has been shown to decrease the concentration of AA-derived metabolites like Prostaglandin E2 and Thromboxane B2 in inflammatory exudate, while significantly increasing the levels of LTB5. nih.gov In human volunteer studies, administration of purified EPA ethyl ester resulted in an inhibition of neutrophil LTB4 synthesis and a dose-dependent increase in LTB5 synthesis. nih.gov
For Eicosapentaenoic Acid Ethyl-d5 Ester, the deuteration at key positions is designed to inhibit non-enzymatic oxidation (peroxidation) by strengthening carbon-hydrogen bonds. While the primary modulation of leukotriene pathways is an enzymatic process, the enhanced stability of the deuterated molecule against background oxidative degradation could ensure greater substrate availability for the enzymatic conversion to the less inflammatory LTB5.
| Mediator | Precursor Fatty Acid | Key Enzyme | Biological Activity |
| Leukotriene B4 (LTB4) | Arachidonic Acid (AA) | 5-Lipoxygenase | Highly pro-inflammatory, potent chemoattractant for neutrophils. |
| Leukotriene B5 (LTB5) | Eicosapentaenoic Acid (EPA) | 5-Lipoxygenase | Weakly pro-inflammatory, approximately 10% of the activity of LTB4. nih.gov |
Preclinical research in murine models indicates that EPA ethyl ester can have a distinct impact on the function and population dynamics of B-cells, a key component of the adaptive immune system. In studies on obese mice, dietary supplementation with EPA ethyl ester was found to differentially enhance the frequency and/or percentage of select B-cell subsets in the spleen. nih.govnih.gov For instance, a diet containing high-fat plus EPA increased the frequency of IgM+IgD−CD21lowCD23− B cells by 63% compared to a control diet. nih.gov
These alterations in B-cell populations correlated with functional outcomes, such as increased levels of natural serum IgM and cecal IgA, suggesting an enhancement of certain aspects of B-cell-mediated immunity. nih.govnih.gov At a molecular level, EPA was shown to enhance the formation of ordered microdomains, or lipid rafts, in the B-cell plasma membrane, which are critical for cellular signaling. nih.govsigmaaldrich.com
While direct studies on this compound are not available, its incorporation into the plasma membranes of B-cells would be expected. The primary advantage of deuteration is the increased resistance to lipid peroxidation. By protecting the integrity of membrane phospholipids from oxidative damage, the d5-ester could help maintain the structure of these crucial lipid rafts and support stable B-cell function, particularly in environments with high oxidative stress that are common during inflammatory responses.
| B-Cell Subset | Animal Model | Effect of EPA Ethyl Ester Supplementation | Reference |
| Splenic B-cells | Obese Mice | Increased spleen weight by ~33% vs. lean control. | nih.gov |
| IgM+IgD−CD21lowCD23− B cells | Obese Mice | Increased frequency by 63% vs. control diet. | nih.gov |
Beyond simply reducing the production of pro-inflammatory mediators, EPA is a direct precursor to a class of molecules known as specialized pro-resolving mediators (SPMs), which actively orchestrate the resolution of inflammation. nih.govnih.gov This represents a paradigm shift from viewing resolution as a passive decay of inflammation to understanding it as an active, biochemically programmed process. nih.gov
EPA is enzymatically converted into E-series resolvins, particularly Resolvin E1 (RvE1). nih.govresearchgate.net This pathway involves enzymes like cytochrome P450 and 5-lipoxygenase. researchgate.net RvE1 and other SPMs play a crucial role in terminating the inflammatory response by stopping the infiltration of neutrophils, stimulating the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and promoting the return of tissue to homeostasis. nih.govnih.gov The activation of the EPA-RvE1-ChemR23 receptor axis is a key mechanism for these atheroprotective and inflammation-resolving responses. nih.gov
The defining feature of this compound is its enhanced stability against non-enzymatic free radical attack. Lipid peroxidation can destroy parent polyunsaturated fatty acids, preventing them from being used in beneficial enzymatic pathways. By resisting peroxidation, the deuterated form of EPA would theoretically increase the pool of available substrate for conversion into pro-resolving mediators like RvE1. This ensures that the biochemical pathways for resolving inflammation can proceed efficiently, potentially leading to a more robust and timely return to tissue homeostasis. researchgate.net
| Lipid Mediator Class | Precursor Fatty Acid | Key Examples | Primary Function in Resolution |
| Resolvins (E-Series) | Eicosapentaenoic Acid (EPA) | Resolvin E1 (RvE1) | Inhibit neutrophil infiltration, stimulate macrophage efferocytosis. nih.govnih.gov |
| Protectins, Maresins | Docosahexaenoic Acid (DHA) | Protectin D1, Maresin 1 | Promote tissue regeneration, reduce pain, anti-inflammatory. researchgate.netnih.gov |
| Leukotrienes | Arachidonic Acid (AA) | Leukotriene B4 | Pro-inflammatory, initiate leukocyte traffic. researchgate.net |
Other Investigational Areas in Animal Models
Transcriptome analysis of the muscle tissue from these mice revealed that EPA administration significantly altered gene expression. nih.gov One of the most enriched Gene Ontology (GO) terms in the EPA-supplemented group was related to the "ubiquitin-dependent protein catabolic process," alongside other terms related to metabolism. nih.gov Furthermore, the study demonstrated that EPA helped to ameliorate the typical aging-related transition from fast-twitch (Type II) to slow-twitch (Type I) muscle fibers. nih.govnih.gov
The protective mechanism of this compound in this context would likely be linked to the preservation of muscle cell membrane integrity. Oxidative stress is a key contributor to age-related muscle damage. By incorporating into muscle cell membranes and reducing lipid peroxidation, the d5-ester could protect against oxidative damage, thereby supporting the metabolic and transcriptional changes that lead to improved muscle function and quality during aging.
| Parameter | Animal Model | Finding in EPA-Supplemented Group | Reference |
| Grip Strength | Aging Male Mice | Significantly increased compared to control. | nih.gov |
| Muscle Fiber Type | Aging Male Mice | Intervened in the fast-to-slow fiber type transition. | nih.govnih.gov |
| Muscle Transcriptome | Aging Male Mice | Enriched GO terms including "ubiquitin-dependent protein catabolic process" and "positive regulation of TOR signaling". | nih.gov |
While EPA is present in the central nervous system, Docosahexaenoic Acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain and is a critical structural component of neuronal membranes. nih.govwikipedia.org DHA's unique structure contributes significantly to the fluidity and permeability of these membranes, which is essential for the proper function of receptors, ion channels, and signaling proteins embedded within them. nih.govresearchgate.net
Research using deuterated polyunsaturated fatty acids (D-PUFAs), including deuterated DHA (DHA-d5), provides a powerful paradigm for understanding the potential neurobiological effects of this compound. In a mouse model of Alzheimer's disease, a diet containing D-PUFAs led to the successful incorporation of the deuterated fatty acids into brain tissue. nih.govnih.gov This incorporation resulted in a significant reduction in the products of lipid peroxidation in the brain. nih.gov Notably, the D-PUFA diet also led to lower concentrations of hippocampal amyloid β-peptides (Aβ40 and Aβ38), which are hallmarks of Alzheimer's pathology. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Advanced Isotope Tracing Techniques for Complex Biological Systems
Stable isotope tracing is a cornerstone technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules within a biological system. researchgate.net The use of deuterated compounds like Eicosapentaenoic Acid Ethyl-d5 Ester is integral to the evolution of these tracing methodologies. Future research is focused on refining these techniques to capture the intricate dynamics of lipid metabolism in increasingly complex biological environments, from single cells to whole organisms. isotope.comox.ac.uk
Advanced analytical platforms, particularly high-resolution tandem mass spectrometry, are essential for precisely localizing and quantifying the stable isotope label within various metabolites. researchgate.net This allows researchers to follow the journey of the d5-labeled ethyl group and the EPA backbone as they are metabolized and incorporated into a diverse array of complex lipids. nih.gov One key advantage of using deuterium-labeled tracers is the ability to distinguish administered fatty acids from the endogenous pool, enabling the precise measurement of metabolic fluxes. nih.gov
Current research highlights the importance of experimental design in tracing studies, including the choice of tracer and the analytical methods used to measure isotope enrichment in different lipid pools. researchgate.netisotope.com The development of techniques like deuterium (B1214612) metabolic imaging (DMI) further expands the utility of deuterated substrates, enabling non-invasive, real-time tracking of metabolic fluxes through key pathways like the tricarboxylic acid (TCA) cycle in vivo. nih.gov
| Technique | Description | Key Application with Labeled EPA | Advantages | Limitations |
|---|---|---|---|---|
| Stable Isotope Labeling followed by Mass Spectrometry (MS) | Administration of a stable isotope-labeled precursor (e.g., this compound) and subsequent analysis of its incorporation into downstream metabolites using GC-MS or LC-MS. researchgate.netisotope.com | Quantifying the flux of EPA into various lipid classes like phospholipids (B1166683), triglycerides, and cholesteryl esters. isotope.com | High sensitivity and specificity; provides direct measurement of metabolic pathways. researchgate.net | Requires sophisticated equipment; data analysis can be complex. researchgate.net |
| Metabolic Deuterium Oxide (D2O) Labeling | Administration of heavy water (D2O), which provides a source of deuterium for the de novo synthesis of fatty acids and other molecules. gist.ac.krresearchgate.net | Measuring the overall rate of de novo lipogenesis (DNL) and how it is influenced by EPA supplementation. ox.ac.uk | Cost-effective; labels multiple classes of biomolecules, allowing for broader metabolic analysis. gist.ac.kr | Does not specifically trace an administered molecule; provides a more global view of synthesis. gist.ac.kr |
| Deuterium Metabolic Imaging (DMI) | An MRI-based technique that detects the signal from deuterated compounds to visualize and quantify metabolic processes non-invasively in real-time. nih.gov | Visualizing the spatial distribution and uptake of EPA in different organs and tissues after administration of the d5-ester. | Non-invasive; provides spatial and temporal information on metabolism. nih.gov | Lower sensitivity compared to MS; limited to specific deuterated substrates. nih.gov |
Integration with Multi-omics Approaches for Holistic Biological Understanding
To achieve a comprehensive understanding of the biological impact of omega-3 fatty acids, future research will increasingly integrate stable isotope tracing with multi-omics platforms. This systems-biology approach combines lipidomics with genomics, transcriptomics, and proteomics to create a holistic picture of cellular and organismal responses to EPA.
By using this compound, researchers can perform "fluxomics," a key component of metabolomics that measures the rates of metabolic reactions. When this dynamic metabolic data is layered with static information from other omics fields, it can reveal how EPA influences the entire biological system. For instance, tracing can show how the incorporation of EPA into cell membranes alters lipid raft composition (lipidomics), which in turn could affect the activity of membrane-bound signaling proteins (proteomics) and ultimately lead to changes in the expression of inflammation-related genes (transcriptomics). nih.govnih.gov
Recent advances have led to innovative strategies like D2O labeling for global omics relative quantification (DOLGOReQ), which enables the relative quantification of a wide range of biomolecules beyond just lipids, facilitating multi-omics investigations. gist.ac.krgist.ac.kr Applying a similar integrated strategy with specific tracers like this compound will allow for a more targeted analysis of EPA's influence on interconnected biological networks.
| Omics Platform | Information Provided | Integration with this compound Tracing |
|---|---|---|
| Lipidomics | Comprehensive analysis of all lipids in a biological system. nih.gov | Directly traces the incorporation and transformation of administered EPA into hundreds of different lipid species, revealing its precise metabolic fate. nih.gov |
| Transcriptomics | Measures the expression levels of all genes (RNA). | Correlates the metabolic flux of EPA with changes in the expression of genes involved in lipid metabolism and inflammation, such as those regulated by PPARs and NF-κB. creative-proteomics.comnumberanalytics.com |
| Proteomics | Quantifies the abundance and post-translational modifications of proteins. | Links the metabolic effects of EPA to changes in the levels or activity of key enzymes and signaling proteins involved in its pathways. |
| Metabolomics | Measures all small molecule metabolites. nih.gov | Places the specific metabolic pathways of EPA into the broader context of cellular metabolism, identifying wider systemic effects. |
Elucidating Novel Biochemical Mechanisms in Omega-3 Fatty Acid Biology
While much is known about the roles of omega-3 fatty acids, many specific mechanisms remain to be fully elucidated. This compound is a critical tool for this discovery-based research. By accurately tracing the path of EPA, scientists can identify novel metabolites, clarify enzymatic pathways, and better understand how EPA exerts its pleiotropic effects, from reducing inflammation to modulating gene expression. creative-proteomics.comnumberanalytics.com
A key area of investigation is the production of specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins. creative-proteomics.com These potent signaling molecules are derived from omega-3 fatty acids and play a crucial role in the active resolution of inflammation. creative-proteomics.com Using deuterated EPA allows researchers to definitively track its conversion into specific E-series resolvins and other SPMs, quantifying their production rates and understanding the factors that regulate these pathways.
Furthermore, isotope tracing can shed light on the competitive interactions between omega-3 and omega-6 fatty acids. mdpi.com By simultaneously administering labeled EPA and, for example, a 13C-labeled arachidonic acid, researchers can directly measure how they compete for the same metabolic enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which produce eicosanoids. nih.govnumberanalytics.com This can provide quantitative insights into how dietary EPA shifts the balance from pro-inflammatory to less inflammatory or pro-resolving mediators. creative-proteomics.com
| Pathway/Mechanism | Biological Role | Utility of this compound |
|---|---|---|
| SPM Biosynthesis | Production of resolvins and other molecules that actively resolve inflammation. creative-proteomics.com | Allows for precise measurement of the rate of conversion of EPA into specific E-series resolvins, clarifying the dynamics of this key anti-inflammatory pathway. |
| Eicosanoid Production | Competitive metabolism of EPA versus arachidonic acid (omega-6) by COX and LOX enzymes. numberanalytics.com | Quantifies the shift in production from pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes to less inflammatory 3-series and 5-series eicosanoids derived from EPA. nih.gov |
| Gene Expression Regulation | Modulation of transcription factors like PPARs and NF-κB. nih.govnumberanalytics.com | Helps link the cellular uptake and metabolism of EPA to downstream effects on the expression of genes controlling lipid metabolism and inflammation. |
| Membrane Incorporation and Function | Alteration of cell membrane fluidity and lipid raft composition. nih.gov | Tracks the rate and extent of EPA incorporation into phospholipid bilayers of different cell types and organelles, linking it to changes in membrane protein function. nih.govmdpi.com |
Applications in Early-Stage Drug Discovery and Non-Clinical ADME Studies
In the pharmaceutical sciences, stable isotope-labeled compounds are indispensable for drug development. This compound serves as an ideal tracer for non-clinical studies of Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical for understanding the pharmacokinetics of a drug candidate.
The high-purity prescription form of EPA ethyl ester, icosapent ethyl, has demonstrated significant cardiovascular benefits. nih.govnih.gov Understanding its precise ADME profile is essential for optimizing its therapeutic potential. Using the d5-labeled version allows researchers to distinguish the administered drug from endogenous EPA, enabling precise quantification in blood, tissues, and excreta. This is crucial for determining key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life.
Such studies are vital in early-stage drug discovery to:
Assess Bioavailability: Compare the absorption of different formulations (e.g., ethyl esters vs. phospholipids). researchgate.net
Map Tissue Distribution: Determine the extent to which EPA is delivered to target organs such as the heart, liver, and brain. mdpi.com
Identify Metabolites: Characterize the metabolic products of EPA ethyl ester in vivo.
Quantify Excretion Routes: Determine the primary pathways through which the compound and its metabolites are eliminated from the body.
This information is fundamental for bridging the gap between pre-clinical models and human clinical trials, ensuring a more efficient and informed drug development process. synzeal.comclearsynth.com
| ADME Stage | Objective | Application of Labeled Tracer |
|---|---|---|
| Absorption | To determine the rate and extent to which the drug enters systemic circulation. | Quantifies the amount of d5-EPA appearing in the bloodstream after oral administration, allowing for calculation of absolute and relative bioavailability. |
| Distribution | To identify the tissues and fluids where the drug accumulates after absorption. | Measures the concentration of d5-EPA and its labeled metabolites in various tissues to understand its distribution profile and target engagement. |
| Metabolism | To identify the chemical transformations the drug undergoes. | Enables the identification and structural elucidation of novel metabolites by tracking the deuterium label through various biotransformation pathways using mass spectrometry. |
| Excretion | To determine the routes by which the drug and its metabolites leave the body. | Quantifies the amount of the d5-label excreted in urine and feces, identifying the primary routes of elimination. |
Q & A
Q. What analytical methods are recommended for quantifying EPA-Ethyl-d5 in complex mixtures?
EPA-Ethyl-d5 can be quantified using reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) with deuterated internal standards. For example, a validated method involves spiking samples with docosahexaenoic acid ethyl ester (DHA-E) as an internal standard and using calibration curves from certified reference materials (CRS). This approach minimizes matrix effects and improves accuracy . Simulated moving bed (SMB) chromatography is also effective for separating EPA-Ethyl-d5 from structurally similar esters, such as DHA-E, in lipid mixtures .
Q. What are the best practices for handling and solubilizing EPA-Ethyl-d5 in experimental settings?
EPA-Ethyl-d5 is typically supplied in ethanol. For solvent exchange, evaporate ethanol under nitrogen gas and redissolve in inert solvents like DMSO or dimethylformamide (purged with inert gas). In aqueous buffers (e.g., PBS pH 7.2), dilute the ethanol stock to achieve a solubility of ~0.15 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
Q. How can researchers validate the purity of EPA-Ethyl-d5 batches?
Purity validation requires a combination of chromatographic and spectroscopic techniques. Use RP-HPLC with UV detection (205 nm for conjugated double bonds) and confirm isotopic enrichment via mass spectrometry. USP standards for eicosapentaenoic acid ethyl ester (all-cis-5,8,11,14,17) provide a benchmark for retention times and spectral profiles .
Advanced Research Questions
Q. How should experimental designs account for contradictory data on EPA-Ethyl-d5 stability under varying temperatures?
Conflicting reports on thermal stability (e.g., reduced EPA-Ethyl-d5 content in biodiesel at elevated temperatures) necessitate controlled studies with standardized protocols. For instance, in biodiesel production, monitor temperature gradients and use gas chromatography-mass spectrometry (GC-MS) to track ester degradation products. Include negative controls (e.g., non-deuterated EPA-Ethyl) to differentiate thermal effects from isotopic labeling artifacts .
Q. What methodological considerations are critical for in vivo studies of EPA-Ethyl-d5’s effects on lipid metabolism?
Dose-response studies in animal models (e.g., rats fed high-fat diets) should standardize administration routes (oral gavage vs. dietary incorporation) and measure hepatic β-oxidation enzymes, plasma triglycerides, and ω-3 fatty acid incorporation into phospholipids. Use isotopic tracing (e.g., ¹³C-labeled EPA) alongside deuterated esters to distinguish exogenous vs. endogenous lipid pathways .
Q. How can diffusion coefficients of EPA-Ethyl-d5 in supercritical CO₂ be experimentally determined?
Apply the Taylor dispersion method in a high-pressure apparatus. Measure binary diffusion coefficients at varying pressures (e.g., 15–35 MPa) and temperatures (313–333 K). Compare results with predictive models like the Wilke-Chang equation, adjusting for ester chain length and deuterium substitution effects. Validate using docosahexaenoic acid ethyl ester as a reference .
Q. What strategies resolve discrepancies in EPA-Ethyl-d5’s bioactivity across cell culture vs. whole-organism models?
Address bioavailability differences by optimizing delivery vehicles (e.g., lipid nanoparticles for cell cultures vs. dietary formulations for in vivo studies). Use dual-labeling (fluorescent tags for cellular uptake and deuterium for metabolic tracking) to correlate localization with functional outcomes, such as proteasome inhibition or anti-angiogenic activity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC for quantification) .
- Ethical Compliance : For clinical studies, adhere to guidelines specifying EPA-Ethyl-d5 doses (e.g., 4 g/day for cardiovascular risk reduction) and disclose data-sharing protocols in ethics reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
